N-(2,4-Dimethylphenyl)formamide
Overview
Description
Synthesis Analysis
The synthesis of formamide derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of a new diamine containing noncoplanar 2,2′-dimethyl-biphenylene and flexible aryl ether units . Similarly, the synthesis of N,N-bis(4-aminophenyl)-N′,N′-di(4-methoxylphenyl)-1,4-phenylenediamine involves cesium fluoride-mediated condensation followed by palladium-catalyzed hydrazine reduction . Efficient preparations of N-methylformamide, an active antitumor agent, have been developed with specific isotopic labeling .
Molecular Structure Analysis
The molecular structure and vibrational analysis of N,N-Diphenyl Formamide (DPF) have been carried out using Raman and infrared spectroscopy, and density functional theory (DFT) calculations . The solid-state structure of N,N'-di(2-pyridyl)formamidine, another formamide derivative, displays a four-hydrogen-bonded dimer, and in solution, two isomers are observed . A new polymorph of N,N′-bis(2,6-diisopropylphenyl)formamidine has been reported, showing tautomeric disorder and hydrogen-bonded dimers10.
Chemical Reactions Analysis
The chemical reactivity of formamide derivatives includes the photoinduced oxidative formylation of N,N-dimethylanilines with molecular oxygen without an external photocatalyst . The study of hydrogen-bonding ability of N,N-dimethyl formamide with various phenols through FTIR spectra provides insights into complex formation . The hydrosilylation of N-aryl imines with trichlorosilane catalyzed by l-Piperazine-2-carboxylic acid derived N-formamides demonstrates the Lewis basic catalytic activity of formamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of formamide derivatives are influenced by their molecular structure. Aromatic polyamides derived from formamide-related diamines exhibit good solubility in organic solvents, high thermal stability, and useful mechanical properties . The electrochemical and electrochromic properties of polyamides containing formamide derivatives have been studied, revealing their potential in electrochromic devices . The vibrational, NMR, UV, and thermodynamic properties of N,N-Diphenyl Formamide have been analyzed using DFT calculations, providing a comprehensive understanding of its physical and chemical behavior .
Scientific Research Applications
Pesticide Chemistry
- N-(2,4-Dimethylphenyl)formamide is a component of formamidine pesticides like Amitraz. These pesticides have unique biological activities and modes of action, such as toxicity to mites, ticks, and certain insects, and have been effective against juvenile and resistant forms of these organisms. The chemical stability and metabolic activity of these compounds are significant (Hollingworth, 1976).
Polymer Science
- This compound has been involved in the polymerization processes. For instance, its complexes have been used in the polymerization of bismaleimide and maleimide, catalyzed by nanocrystalline titania (Wang et al., 1999).
- It's also part of research in the ring-opening polymerization of cyclic esters using Zn(II) complexes (Akpan et al., 2016).
Medicinal Chemistry
- N-(2,4-Dimethylphenyl)formamide derivatives have been studied for their antinociceptive properties. Some compounds related to clonidine exhibited potent analgesic activity with a low potential for hypotensive effects (Gall et al., 1988).
- Novel formamide fungicides, designed as analogs of triazole fungicides with the formamide moiety, have shown anti-fungal properties against medicinal and agricultural fungal pathogens (Schwan & Bobylev, 2007).
Spectroscopic Analysis
- The compound has been used in studies involving IR carbonyl band intensity in complex formation with phenols, providing insights into hydrogen-bonding abilities and electronic charge transfer (Malathi et al., 2004).
- It's also part of research in vibrational (IR and Raman) and solid-state NMR spectroscopies, aiding in the study of polymorphism in pharmaceutical compounds (Cunha et al., 2014).
Organic Synthesis
- N-(2,4-Dimethylphenyl)formamide is important in the synthesis of formamides containing unsaturated groups, using CO2 and H2. This showcases its role in green chemistry and sustainable organic synthesis processes (Liu et al., 2017).
Safety And Hazards
“N-(2,4-Dimethylphenyl)formamide” is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled. It may cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is also classified as toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
N-(2,4-dimethylphenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFDPSBOUCXJCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037697 | |
Record name | N-(2,4-Dimethylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethylphenyl)formamide | |
CAS RN |
60397-77-5 | |
Record name | N-(2,4-Dimethylphenyl)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 60397-77-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406488 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2,4-Dimethylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,4-DIMETHYLPHENYL)FORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X81G373YUR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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